molecular formula C8H12ClNS B2688275 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride CAS No. 83621-61-8

4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride

Cat. No.: B2688275
CAS No.: 83621-61-8
M. Wt: 189.7
InChI Key: XTDWDTUSASKZHA-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride: is a heterocyclic compound with a unique structure that includes both a thieno ring and an azepine ringIts molecular formula is C8H12ClNS , and it has a molecular weight of 189.71 g/mol .

Scientific Research Applications

4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno derivative with an amine under acidic conditions to form the azepine ring. The reaction is usually carried out in the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
  • 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride

Comparison: 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of a bromine atom in 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride can significantly alter its reactivity and biological activity .

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c1-2-8-7(3-5-10-8)6-9-4-1;/h3,5,9H,1-2,4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDWDTUSASKZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83621-61-8
Record name 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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